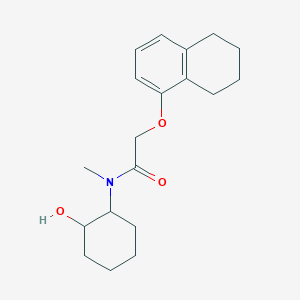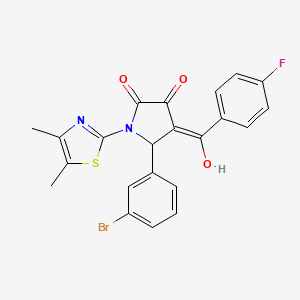![molecular formula C18H21F2N5O3S B5369690 4-(4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5369690.png)
4-(4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine is a chemical compound that belongs to the class of sulfonylurea compounds. This compound has been widely studied for its potential applications in the field of scientific research. The purpose of
Mechanism of Action
The mechanism of action of 4-(4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine involves the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of certain kinases, such as PI3K and Akt, which are involved in cell growth and survival. It has also been shown to inhibit the activity of certain ion channels, such as TRPC6 and Kv1.3, which are involved in cardiovascular and neurological function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation. In cardiovascular research, it has been shown to reduce inflammation and oxidative stress, and improve endothelial function. In neuroscience research, it has been shown to modulate neurotransmitter release and synaptic plasticity.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine in lab experiments is its specificity for certain enzymes and signaling pathways. This allows for more targeted and precise manipulation of cellular processes. However, one limitation is its potential toxicity and off-target effects, which must be carefully monitored and controlled.
Future Directions
There are many potential future directions for research on 4-(4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine. One direction is to further investigate its potential applications in cancer research, cardiovascular research, and neuroscience research. Another direction is to develop more specific and potent analogs of this compound for use in lab experiments. Additionally, research could focus on identifying potential side effects and toxicity profiles of this compound in order to improve its safety and efficacy in scientific research.
Synthesis Methods
The synthesis of 4-(4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine involves the reaction of 2,5-difluorobenzenesulfonyl chloride with piperazine in the presence of a base. The resulting intermediate is then reacted with 4-(2-aminoethyl)morpholine to yield the final product.
Scientific Research Applications
4-(4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine has been studied for its potential applications in various fields of scientific research, including cancer research, cardiovascular research, and neuroscience research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. In cardiovascular research, it has been studied for its potential to reduce inflammation and oxidative stress. In neuroscience research, it has been investigated for its ability to modulate neurotransmitter release and synaptic plasticity.
properties
IUPAC Name |
4-[4-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O3S/c19-14-1-2-15(20)16(13-14)29(26,27)25-7-5-23(6-8-25)17-3-4-21-18(22-17)24-9-11-28-12-10-24/h1-4,13H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBHDMKKASLEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)S(=O)(=O)C4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5369610.png)
![4-bromo-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5369611.png)
![N-[3-({[(4-bromophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5369619.png)
![2-({methyl[2-(1H-pyrazol-1-yl)ethyl]amino}sulfonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5369637.png)
![2-(2-{2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-5-yl}-1H-imidazol-1-yl)ethanol](/img/structure/B5369644.png)

![5-[2-(benzyloxy)benzylidene]-2-(4-benzyl-1-piperazinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5369653.png)
![2-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5369659.png)

![4-(2,6-dimethylpyridin-3-yl)-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5369675.png)
![[(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B5369682.png)

![{5-[6-amino-5-cyano-4-(3-hydroxyphenyl)pyridin-2-yl]-3-thienyl}acetic acid](/img/structure/B5369703.png)
